molecular formula C13H26O3Si B13646394 Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate

Cat. No.: B13646394
M. Wt: 258.43 g/mol
InChI Key: HLAIGQGXQXPMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate is an organic compound with the molecular formula C13H26O3Si. It is a derivative of hexenoic acid, where the hydroxyl group is protected by a tert-butyl(dimethyl)silyl group. This compound is often used in organic synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate typically involves the protection of the hydroxyl group of hexenoic acid derivatives. One common method is the reaction of hexenoic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride. The reaction proceeds at room temperature and yields the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites on the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate is unique due to its specific combination of a hexenoate backbone and a silyl-protected hydroxyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate

InChI

InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3

InChI Key

HLAIGQGXQXPMGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.